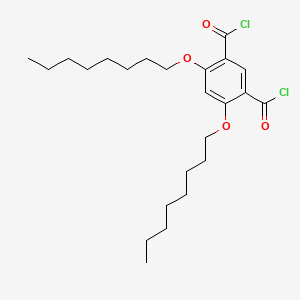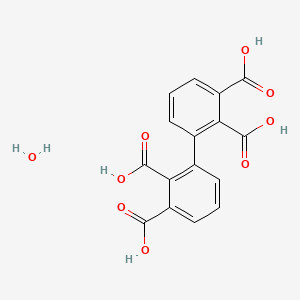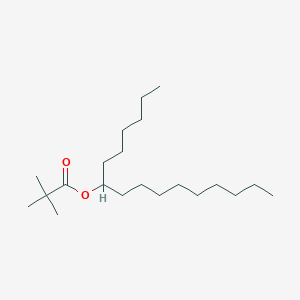
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile is a complex organic compound with the molecular formula C10H2N6 It is characterized by the presence of an isocyanide group and four cyano groups attached to a cyclopentadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing nitrile groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
化学反応の分析
Types of Reactions
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism by which 5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isocyanide group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Cyclopentadiene: A simpler analog without the nitrile and isocyanide groups.
Tetracyanoethylene: Contains multiple nitrile groups but lacks the cyclopentadiene ring.
Isocyanocyclopentadiene: Similar structure but with fewer nitrile groups.
Uniqueness
5-Isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to the combination of an isocyanide group and four nitrile groups on a cyclopentadiene ring
特性
CAS番号 |
824966-90-7 |
|---|---|
分子式 |
C10HN5 |
分子量 |
191.15 g/mol |
IUPAC名 |
5-isocyanocyclopenta-1,3-diene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10HN5/c1-15-10-8(4-13)6(2-11)7(3-12)9(10)5-14/h10H |
InChIキー |
CWZRXDNMBWECIN-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]C1C(=C(C(=C1C#N)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)


![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)



![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)


![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
